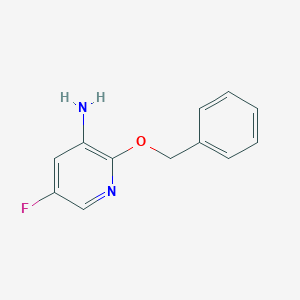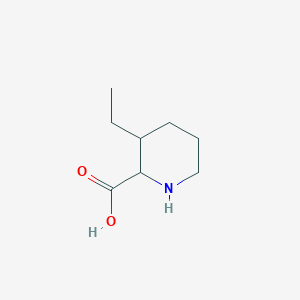
3-Ethylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glutaric acid can lead to the formation of the piperidine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation and cyclization reactions. The process typically starts with the preparation of intermediates, which are then subjected to cyclization and subsequent functional group modifications to yield the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Ethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipecolic acid: A carboxylic acid derivative of piperidine, commonly found in nature and used in various biochemical studies.
Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features but different functional groups.
Uniqueness
3-Ethylpiperidine-2-carboxylic acid is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-ethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
GMJDVVAICQZFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCNC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



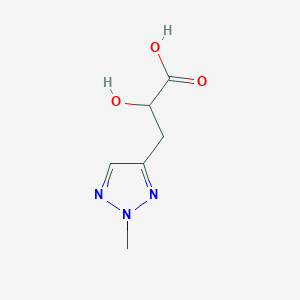
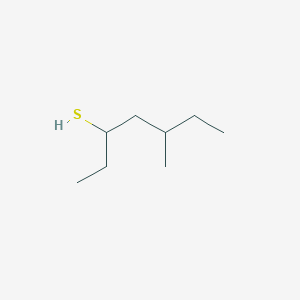
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
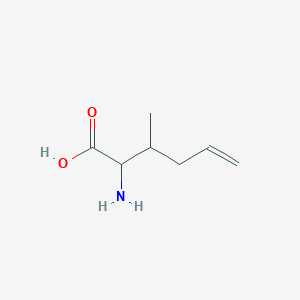
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
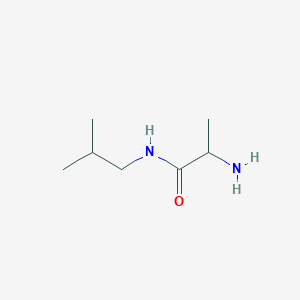
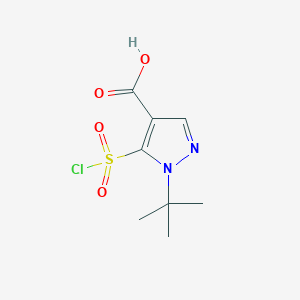

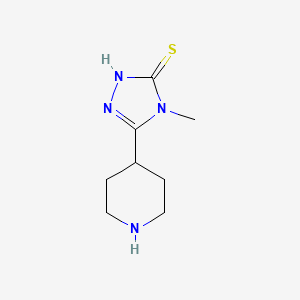
![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
